N-(2,6-Dinitro-4-trifluoromethyl-phenyl)-N'-(5-nitro-quinolin-8-yl)-propane-1,3-diamine
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Overview
Description
N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine is a complex organic compound characterized by the presence of multiple nitro groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the nitration of 4-(trifluoromethyl)aniline to produce 2,6-dinitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with 3-bromopropylamine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine involves its interaction with specific molecular targets. The nitro groups and the quinoline moiety play a crucial role in its activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- Trifluralin
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
N-{3-[2,6-dinitro-4-(trifluoromethyl)anilino]propyl}-N-(5-nitro-8-quinolyl)amine is unique due to the combination of its nitro groups, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15F3N6O6 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(5-nitroquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C19H15F3N6O6/c20-19(21,22)11-9-15(27(31)32)18(16(10-11)28(33)34)25-8-2-7-23-13-4-5-14(26(29)30)12-3-1-6-24-17(12)13/h1,3-6,9-10,23,25H,2,7-8H2 |
InChI Key |
LKTROXDHPNVMHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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